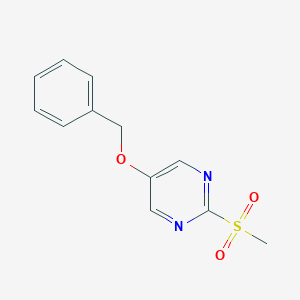

5-Benzyloxy-2-methylsulfonylpyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methylsulfonyl-5-phenylmethoxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3S/c1-18(15,16)12-13-7-11(8-14-12)17-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHXSHBYUMVBMGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NC=C(C=N1)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10384383 | |

| Record name | 2-methylsulfonyl-5-phenylmethoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10384383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16290-89-4 | |

| Record name | 2-methylsulfonyl-5-phenylmethoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10384383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Benzyloxy 2 Methylsulfonylpyrimidine and Its Analogs

Retrosynthetic Analysis of the 5-Benzyloxy-2-methylsulfonylpyrimidine Molecular Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials, thereby designing a viable synthetic plan. advancechemjournal.com For this compound, the analysis identifies key bonds for disconnection.

The primary disconnections are:

C-S Bond: The methylsulfonyl group is a powerful electron-withdrawing group and an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. nih.govresearchgate.net Retrosynthetically, it is derived from a more stable methylthioether (-SCH₃) via oxidation. This functional group interconversion (FGI) is a key step. researchgate.net

C-O Bond: The benzyloxy ether linkage is typically formed via a nucleophilic substitution, suggesting a disconnection to a 5-hydroxypyrimidine (B18772) precursor and a benzyl (B1604629) halide.

Pyrimidine (B1678525) Ring: The pyrimidine core itself can be disconnected according to established methods for heterocyclic synthesis. A common approach is to break it down into a 1,3-dicarbonyl compound (or an equivalent synthon) and a derivative of urea, such as S-methylisothiourea, which conveniently provides the precursor for the 2-methylthio group. advancechemjournal.com

This analysis leads to a plausible synthetic strategy: constructing a 5-hydroxy-2-methylthiopyrimidine ring, followed by benzylation of the hydroxyl group and subsequent oxidation of the thioether to the target sulfone. An alternative, as suggested by syntheses of related analogs, involves starting with a pre-functionalized pyrimidine, such as a dichloropyrimidine, and sequentially introducing the benzyloxy and methylthio/methylsulfonyl moieties. researchgate.net

Conventional Synthetic Routes to this compound

Conventional routes build the molecule in a forward direction, following the logic derived from retrosynthesis.

The foundational step in many syntheses is the construction of the pyrimidine ring. A highly efficient method involves the cyclic condensation of a 1,3-dicarbonyl derivative with an amidine-containing compound. bohrium.com For installing the 2-methylthio group, S-methylisothiouronium sulfate (B86663) is an excellent reagent. bohrium.comresearchgate.net This is reacted with a suitably substituted malonate derivative. This approach is advantageous as it builds the core heterocycle while simultaneously incorporating the necessary precursor for the methylsulfonyl group at the 2-position. researchgate.net

General Reaction for Pyrimidine Ring Formation:

1,3-Dicarbonyl Derivative + S-Methylisothiouronium sulfate → 2-Methylthiopyrimidine Derivative

This cyclocondensation is a cornerstone of pyrimidine chemistry, providing a versatile entry point to a wide range of substituted analogs. organic-chemistry.orgbeilstein-journals.org

The benzyloxy group (-OCH₂Ph) is typically introduced via an etherification reaction. Two primary strategies are employed depending on the available pyrimidine intermediate.

Williamson Ether Synthesis: If a 5-hydroxypyrimidine intermediate is synthesized, it can be treated with a benzyl halide (e.g., benzyl bromide) in the presence of a base (e.g., K₂CO₃, NaH) to form the desired ether. This is a classic and widely used method for forming ether linkages. nih.govnih.gov

Nucleophilic Aromatic Substitution (SNAr): Alternatively, if the synthesis starts with a pyrimidine containing a good leaving group (like a chlorine atom) at the 5-position, this can be displaced by sodium benzyloxide (NaOCH₂Ph). The synthesis of analogous bis(benzyloxy)pyrimidines has been achieved by displacing chloro-substituents with benzyloxide, demonstrating the viability of this approach. researchgate.net

| Method | Precursor | Reagents | Key Advantages |

|---|---|---|---|

| Williamson Ether Synthesis | 5-Hydroxypyrimidine | Benzyl halide, Base (e.g., K₂CO₃) | Mild conditions, widely applicable. |

| SNAr Reaction | 5-Chloropyrimidine | Sodium Benzyloxide | Effective for activated pyrimidine rings. researchgate.net |

The conversion of the 2-methylthio (-SCH₃) group to the 2-methylsulfonyl (-SO₂CH₃) group is a critical step that activates the 2-position of the pyrimidine ring for nucleophilic attack. nih.govacs.org This transformation is achieved through oxidation. A variety of oxidizing agents can be employed for this purpose, with the choice often depending on the other functional groups present in the molecule to avoid unwanted side reactions.

Commonly used oxidants include:

Oxone®: A potassium peroxymonosulfate-based oxidant that is effective and often used in aqueous solvent mixtures. bohrium.comresearchgate.net

meta-Chloroperoxybenzoic acid (m-CPBA): A versatile and effective oxidant, typically used in chlorinated solvents like dichloromethane (B109758) (DCM). researchgate.net

Hydrogen Peroxide (H₂O₂): Often used in conjunction with a catalyst, such as sodium tungstate (B81510) (Na₂WO₄), to achieve efficient oxidation. researchgate.net

The oxidation of the thioether to the sulfone proceeds via a sulfoxide (B87167) intermediate. The use of a sufficient stoichiometry of the oxidizing agent ensures the reaction goes to completion to form the desired sulfone. researchgate.net

| Oxidizing Agent | Typical Conditions | Reference |

|---|---|---|

| Oxone® | Water-acetone mixture | bohrium.comresearchgate.net |

| m-CPBA | DCM, ~0 °C | researchgate.net |

| H₂O₂ / Na₂WO₄ | Aqueous or biphasic system with a phase transfer catalyst | researchgate.net |

Cyclization Step: In the initial ring-forming condensation, the choice of base and solvent is critical. For the reaction of 1,3-dicarbonyl derivatives with S-methylisothiouronium sulfate, sodium hydroxide (B78521) has been identified as a crucial catalyst, with ethanol (B145695) being an effective solvent. bohrium.com

Oxidation Step: For the oxidation of the methylthio group, yields can be significantly improved by employing a phase transfer catalyst, such as tetrabutylammonium (B224687) bromide, particularly when using oxidants like H₂O₂ or Oxone®. This enhances the interaction between reactants in biphasic systems. bohrium.comresearchgate.net

Substitution Reactions: For the introduction of the benzyloxy group via SNAr, reaction conditions such as solvent (e.g., toluene, ethanol, acetonitrile) and temperature can have a substantial impact on both the reaction rate and the final yield. google.com

Systematic studies to optimize these conditions are essential for developing a robust and scalable synthetic route. semanticscholar.orgnih.gov

Advanced Synthetic Approaches to this compound

While conventional stepwise synthesis is reliable, advanced approaches focus on improving efficiency, reducing the number of steps, and employing more environmentally benign methods. bohrium.comresearchgate.net

Furthermore, the use of "green" solvents and catalysts is a key aspect of modern synthetic chemistry. The development of syntheses for 2-(methylsulfonyl)pyrimidine (B77071) derivatives that use water-acetone mixtures and avoid hazardous reagents is an example of this trend. bohrium.comresearchgate.net While specific advanced methods for this compound are not extensively detailed in the literature, the principles demonstrated in the synthesis of its analogs provide a clear direction for future development. This includes exploring microwave-assisted synthesis to accelerate reaction times or employing novel catalytic systems to improve yields and selectivity. researchgate.net

Application of Catalytic Methodologies (e.g., Transition Metal Catalysis)

Transition metal catalysis has become indispensable in the synthesis of complex heterocyclic compounds like pyrimidines. nih.govnih.gov These methods facilitate the formation of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds under mild conditions, often with high selectivity and yields. nih.gov For the synthesis of pyrimidine analogs, catalysts based on palladium, copper, iron, and ruthenium are commonly employed. nih.govacs.org

Iron-catalyzed reactions, for instance, have been used to construct pyrimidine rings from readily available α,β-unsaturated ketones and amidines, forming two C-N bonds simultaneously. nih.gov Ruthenium complexes have been shown to catalyze multicomponent reactions to produce structurally diverse pyrimidines from alcohol precursors through acceptorless dehydrogenative coupling pathways. acs.org Although several methods exist for pyrimidine synthesis, there has been a significant push to develop transition metal-catalyzed strategies that are more sustainable, efficient, and selective. nih.gov

Table 1: Examples of Transition Metal-Catalyzed Synthesis of Pyrimidine Analogs

| Catalyst/Metal | Reactants | Reaction Type | Key Advantages | Reference |

|---|---|---|---|---|

| Iron (Fe) | α,β-Unsaturated Ketones, Amidines | Cyclization | Inexpensive metal, simultaneous C-N bond formation | nih.gov |

| Ruthenium (Ru) | Alcohols, Amidines | Acceptorless Dehydrogenative Coupling | High structural diversity, multicomponent reaction | acs.org |

| Palladium (Pd) | 5-bromo-2,4-dichloropyrimidine, Arylboronate esters | Suzuki-Miyaura Coupling | C-C bond formation for functionalization | nih.gov |

These catalytic approaches offer versatile pathways for creating a library of pyrimidine derivatives, which could be adapted for the synthesis of this compound.

Microwave-Assisted Organic Synthesis (MAOS) for Enhanced Efficiency

Microwave-Assisted Organic Synthesis (MAOS) is a modern technique that utilizes microwave irradiation to heat reactions. This method dramatically reduces reaction times, often from hours to minutes, and can lead to higher product yields and purity compared to conventional heating methods. rasayanjournal.co.inmdpi.combiotage.com The selective heating of polar molecules by microwaves can accelerate reaction rates and minimize the formation of side products. powertechjournal.com

In the synthesis of pyrimidine derivatives, MAOS has been successfully applied to condensation reactions, cyclizations, and multicomponent reactions. rasayanjournal.co.inpowertechjournal.com For example, the synthesis of pyrazoline derivatives containing a sulfonamide moiety has been achieved efficiently using microwave irradiation, demonstrating the utility of this technique for creating complex molecules. nih.gov This approach not only enhances efficiency but also aligns with the principles of green chemistry by reducing energy consumption. powertechjournal.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Pyrimidine Analogs

| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |

|---|---|---|---|---|

| Pyrazoline Synthesis | 24-48 hours | 7 minutes | Significant | nih.gov |

| Azolopyrimidine Synthesis | 10-15 hours | 10-20 minutes | Substantial | mdpi.com |

| Pyrimidine Synthesis | Not specified | Minutes | Higher yields, pure products | rasayanjournal.co.in |

Flow Chemistry Applications for Continuous Synthesis

Flow chemistry, where a chemical reaction is run in a continuously flowing stream rather than in a batch, offers numerous advantages for the synthesis of heterocyclic compounds. mdpi.com This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved reproducibility and safety, especially when handling hazardous intermediates. mdpi.comnih.gov

The enhanced mass and heat transfer in flow reactors can lead to higher yields and selectivities. mdpi.com For the synthesis of pyrimidine analogs, flow chemistry has been used for multi-step processes, including the preparation of fused pyrimidinones (B12756618) via retro-Diels-Alder reactions under high temperature and pressure. researchgate.net This approach is particularly well-suited for optimizing reaction conditions rapidly and for scaling up production in a more sustainable and efficient manner. nih.govresearchgate.net

Chemo- and Regioselectivity Considerations in this compound Synthesis

The synthesis of a specifically substituted molecule like this compound requires careful control over selectivity.

Regioselectivity refers to the control of which position on the pyrimidine ring each substituent is attached to. In classical pyrimidine synthesis, such as the reaction between a 1,3-dicarbonyl compound and an amidine, the substitution pattern of the reactants dictates the final arrangement of groups on the heterocyclic ring. The choice of a specific β-alkoxy-α,β-unsaturated carbonyl compound and a methylsulfonyl-substituted amidine, for example, would be critical to ensure the correct placement of the benzyloxy and methylsulfonyl groups.

Chemoselectivity involves ensuring that only the desired functional groups react while others remain unchanged. For instance, during the construction of the pyrimidine ring or subsequent functionalization steps, the benzyloxy and methylsulfonyl groups must be stable to the reaction conditions. The development of new synthetic methods often involves studying the effect of reaction conditions to achieve high chemo- and regioselectivity. mdpi.com

Sustainable and Green Chemistry Aspects in this compound Production

The principles of green chemistry are increasingly guiding the development of synthetic processes to minimize environmental impact. kuey.net These principles focus on reducing waste, using less hazardous materials, improving energy efficiency, and utilizing renewable resources. powertechjournal.com

Solvent Selection and Minimization

A key aspect of green chemistry is the move away from volatile and toxic organic solvents. powertechjournal.com For pyrimidine synthesis, researchers have explored the use of environmentally benign solvents like water and ethanol, as well as solvent-free reaction conditions. powertechjournal.comkuey.netresearchgate.net Performing reactions in aqueous media or without any solvent not only reduces environmental pollution but can also simplify product purification and reduce costs. kuey.net

Table 3: Green Solvents and Conditions in Pyrimidine Synthesis

| Solvent/Condition | Example Application | Advantages | Reference |

|---|---|---|---|

| Water | Aqueous medium reactions | Non-toxic, abundant, inexpensive | powertechjournal.com |

| Ethanol | Condensation reactions | Renewable, biodegradable, low toxicity | nih.gov |

| Solvent-Free | Condensation with catalyst | Reduced waste, simplified workup | powertechjournal.comresearchgate.net |

| Ionic Liquids | Catalytic systems | "Green Solvents", potential for recyclability | rasayanjournal.co.in |

Atom Economy and Waste Reduction Strategies

Atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the desired final product. primescholars.com Reactions with high atom economy are fundamental to green chemistry as they inherently generate less waste.

Strategies to improve atom economy in the synthesis of pyrimidine derivatives include:

Multicomponent Reactions (MCRs): These reactions combine three or more reactants in a single step to form the final product, incorporating most or all of the atoms from the starting materials. rasayanjournal.co.in This approach is highly efficient and reduces the number of synthetic steps and purification procedures.

By integrating these green chemistry principles, the synthesis of this compound and its analogs can be designed to be more sustainable and environmentally responsible. kuey.net

Structure Activity Relationship Sar Studies of 5 Benzyloxy 2 Methylsulfonylpyrimidine Derivatives

Rational Design of 5-Benzyloxy-2-methylsulfonylpyrimidine Analogs

The rational design of analogs of this compound is guided by established medicinal chemistry principles to systematically explore the chemical space around the lead compound. These strategies aim to identify modifications that enhance potency, selectivity, and pharmacokinetic profiles.

Positional scanning involves the systematic introduction of various substituents at different positions of the this compound scaffold to map out the steric and electronic requirements for optimal biological activity. This strategy allows for a comprehensive understanding of how modifications to the benzyloxy and pyrimidine (B1678525) moieties influence the compound's interaction with its biological target.

For instance, variations on the phenyl ring of the benzyloxy group can significantly impact activity. The introduction of electron-withdrawing or electron-donating groups at the ortho, meta, and para positions can modulate the electronic properties of the entire molecule. Similarly, the size and lipophilicity of these substituents can affect binding affinity and cellular permeability.

A hypothetical positional scanning study on the benzyloxy ring might yield data as presented in the interactive table below.

| Compound ID | R1 (ortho) | R2 (meta) | R3 (para) | Relative Potency |

| 1a | H | H | H | 1.0 |

| 1b | F | H | H | 1.5 |

| 1c | H | Cl | H | 2.3 |

| 1d | H | H | OCH3 | 0.8 |

| 1e | H | H | CF3 | 3.1 |

Note: The data in this table is hypothetical and for illustrative purposes.

Bioisosteric replacement is a powerful strategy to fine-tune the physicochemical and biological properties of a lead compound without drastically altering its core structure. openaccessjournals.com This involves substituting a functional group with another that has similar steric and electronic characteristics.

The benzyloxy group, for example, could be replaced with other aryl-alkoxy groups, such as pyridylmethoxy or thienylmethoxy, to explore the impact of heteroatoms on activity and solubility. estranky.sk The ether linkage itself could be replaced by bioisosteres like an amine, thioether, or sulfone to alter bond angles, flexibility, and hydrogen bonding capacity.

The methylsulfonyl group is a key pharmacophoric element. Classical bioisosteres for a sulfone include sulfonamide, phosphonate, and carboxamide groups. openaccessjournals.com Non-classical bioisosteres could also be explored to modulate properties like lipophilicity and metabolic stability. For instance, replacing the methylsulfonyl group with a trifluoromethyl or a cyano group could significantly alter the electronic profile and interactions with the target protein.

| Original Group | Bioisosteric Replacement | Potential Impact |

| Benzyloxy | Pyridylmethoxy | Improved solubility, potential for new H-bond interactions |

| Benzyloxy | Phenylamino | Increased rigidity, altered H-bond donor/acceptor profile |

| Methylsulfonyl | Sulfonamide | Introduction of H-bond donor, potential for improved solubility |

| Methylsulfonyl | Trifluoromethyl | Increased lipophilicity, altered electronic properties |

Note: The data in this table is based on general principles of bioisosterism.

Systematic Chemical Modification of the this compound Core

Building upon the initial insights from rational design, a systematic chemical modification of the core structure is undertaken to further optimize the lead compound. This involves a more detailed exploration of each of the key moieties.

Detailed exploration of the benzyloxy moiety is crucial for optimizing interactions with the target. Modifications to the aromatic ring can range from simple substitutions to the introduction of fused ring systems, such as naphthyl or quinolinyl groups, to explore larger binding pockets.

The linker between the pyrimidine and the phenyl ring also offers opportunities for modification. Varying the length of the alkyl chain in the benzyloxy group (e.g., phenylethoxy, phenylpropoxy) can alter the flexibility and orientation of the aromatic ring. Furthermore, introducing conformational constraints, such as a cyclopropyl (B3062369) group within the linker, could lock the molecule into a more bioactive conformation.

| Modification | Example | Rationale |

| Aromatic Ring | 4-Chlorobenzyl | Modulate electronics and explore halogen bonding |

| Aromatic Ring | 3,4-Dimethoxybenzyl | Increase polarity and potential for H-bonding |

| Linker Variation | Phenylethoxy | Increase flexibility and distance of the aromatic ring |

| Linker Variation | (Phenyl)cyclopropylmethoxy | Introduce conformational rigidity |

Note: The examples provided are illustrative of potential chemical modifications.

The methylsulfonyl group at the 2-position of the pyrimidine ring is a strong electron-withdrawing group and a potential hydrogen bond acceptor. Varying the alkyl chain length (e.g., ethylsulfonyl, propylsulfonyl) can probe the size of the binding pocket in this region. The introduction of branching or cyclic alkyl groups can also provide valuable SAR data.

Furthermore, the oxidative state of the sulfur atom can be varied. For instance, the corresponding methylsulfinyl and methylthio analogs can be synthesized and tested. researchgate.net This would systematically alter the geometry, polarity, and hydrogen bond accepting capacity of this group, providing a clearer picture of the optimal requirements for activity.

| Group | Oxidation State | Alkyl Group | Expected Change in Properties |

| Methylsulfonyl | +6 | Methyl | Strong H-bond acceptor, electron-withdrawing |

| Ethylsulfonyl | +6 | Ethyl | Increased lipophilicity, steric bulk |

| Methylsulfinyl | +4 | Methyl | Introduction of chirality, altered polarity |

| Methylthio | +2 | Methyl | Reduced polarity, potential for different interactions |

Note: This table illustrates systematic variations of the methylsulfonyl group.

Ring fusion is another advanced strategy to explore the SAR of the pyrimidine core. Fusing an additional ring, such as an imidazole (B134444) or a triazole, to the pyrimidine can create novel heterocyclic systems (e.g., purines, triazolopyrimidines). researchgate.net These fused systems can expand the molecular scaffold to interact with adjacent regions of the binding site and can also introduce new hydrogen bonding vectors.

Elucidation of Pharmacophoric Features and Key Structural Determinants for Activity

A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For the this compound scaffold, several key pharmacophoric features can be identified based on the analysis of its structural components and comparison with related active molecules.

The core structure consists of a pyrimidine ring, a benzyloxy group at the 5-position, and a methylsulfonyl group at the 2-position. Each of these components plays a significant role in the molecule's interaction with its biological target.

The Pyrimidine Ring: This heterocyclic ring often serves as a central scaffold, correctly orienting the substituents in three-dimensional space for optimal interaction with the target. The nitrogen atoms within the pyrimidine ring can act as hydrogen bond acceptors, forming crucial interactions with amino acid residues in the active site of a protein.

The 5-Benzyloxy Group: The benzyloxy moiety is a significant contributor to the pharmacophoric profile. The phenyl ring can engage in hydrophobic interactions, π-π stacking, or cation-π interactions with the target. The ether oxygen can act as a hydrogen bond acceptor. The flexibility of the benzyl (B1604629) group allows it to adopt various conformations to fit into a binding pocket. Structure-activity relationship studies on related compounds have often highlighted the importance of the benzyloxy group for activity. For instance, in a series of N-benzyl-2-phenylpyrimidin-4-amine derivatives, the benzyl moiety was found to be crucial for their inhibitory potency. acs.org

Key Structural Determinants for Activity:

Based on SAR studies of analogous pyrimidine derivatives, several structural determinants are critical for biological activity:

Substitution on the Benzyl Ring: Modifications to the phenyl ring of the benzyloxy group can significantly impact activity. The introduction of substituents can alter the electronic properties (e.g., electron-donating or electron-withdrawing groups) and steric profile of the molecule. The position and nature of these substituents are often crucial for optimizing interactions with the target.

Nature of the Linker: The ether linkage of the benzyloxy group is a key determinant. Altering this linker, for example, by replacing the oxygen with sulfur or nitrogen, would change the geometry and electronic character of the molecule, likely affecting its biological activity.

Modifications of the Methylsulfonyl Group: While the methylsulfonyl group is often important, its replacement with other bioisosteric groups (e.g., sulfonamide, cyano) could be explored to fine-tune the activity and physicochemical properties of the derivatives.

A hypothetical pharmacophore model for a this compound derivative could include:

A hydrogen bond acceptor feature from the pyrimidine nitrogens.

A hydrophobic/aromatic feature from the benzyl ring.

A hydrogen bond acceptor feature from the ether oxygen.

Two hydrogen bond acceptor features from the sulfonyl oxygens.

The spatial arrangement of these features would be critical for effective binding to a biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchpublish.com This approach is instrumental in predicting the activity of novel compounds and in understanding the structural features that govern their potency.

The first step in QSAR modeling is the calculation of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. For this compound analogs, a variety of descriptors would be relevant:

Constitutional Descriptors: These describe the basic structural properties of the molecule, such as molecular weight, number of atoms, number of rings, and number of rotatable bonds.

Topological Descriptors: These are derived from the 2D representation of the molecule and describe its connectivity. Examples include the Wiener index and Kier & Hall connectivity indices.

Geometrical Descriptors: These 3D descriptors relate to the spatial arrangement of the atoms and include descriptors of molecular size and shape.

Physicochemical Descriptors: These are related to the physicochemical properties of the compounds, such as lipophilicity (logP), molar refractivity, and polarizability. The lipophilicity, in particular, is often a key factor in determining how a molecule interacts with biological membranes and hydrophobic pockets of proteins. nih.gov

Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment, partial charges on atoms, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These are particularly important for understanding electrostatic and orbital-based interactions.

The table below provides a summary of descriptor classes and examples relevant for QSAR studies of this compound analogs.

| Descriptor Class | Examples | Potential Relevance for this compound Analogs |

| Constitutional | Molecular Weight, Number of H-bond donors/acceptors | Overall size and hydrogen bonding capacity. |

| Topological | Connectivity Indices, Shape Indices | Molecular branching and overall shape. |

| Geometrical | 3D-MoRSE descriptors, RDF descriptors | 3D structure and atom distribution. |

| Physicochemical | LogP, Molar Refractivity, Polar Surface Area (PSA) | Lipophilicity, steric effects, and membrane permeability. |

| Electronic | Dipole Moment, HOMO/LUMO energies, Partial Charges | Electrostatic interactions and reactivity. |

Once a set of descriptors has been calculated for a series of this compound analogs with known biological activities, a QSAR model can be developed using various statistical methods. A common approach is Multiple Linear Regression (MLR), which aims to find a linear relationship between the biological activity and a set of descriptors.

Model Development: The process typically involves:

Data Set Preparation: A dataset of compounds with their corresponding biological activities is compiled. This dataset is usually split into a training set for model development and a test set for external validation.

Descriptor Selection: From the large pool of calculated descriptors, a subset that is most relevant to the biological activity is selected. This is a critical step to avoid overfitting the model. Techniques like stepwise regression or genetic algorithms can be used for this purpose.

Model Generation: A mathematical equation is generated using a statistical method like MLR. The equation takes the form: Biological Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ where D₁, D₂, ... Dₙ are the selected descriptors and c₁, c₂, ... cₙ are their regression coefficients.

Model Validation: A crucial part of QSAR modeling is to ensure that the developed model is robust and has predictive power. nih.gov This is achieved through various validation techniques: uniroma1.it

Internal Validation: This is typically performed using the training set. A common method is leave-one-out cross-validation (q²), where one compound is removed from the training set, a model is built with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for all compounds in the training set. A high q² value (typically > 0.5) indicates good internal consistency of the model.

External Validation: The predictive power of the model is assessed using the test set, which was not used during model development. The correlation coefficient (R²pred) between the predicted and observed activities of the test set compounds is calculated. A high R²pred value (typically > 0.6) indicates good predictive ability.

Y-Randomization: The biological activity data is randomly shuffled, and a new QSAR model is developed. This process is repeated multiple times. If the original model has a significantly higher correlation coefficient than the randomized models, it suggests that the original model is not due to chance correlation.

The statistical parameters commonly used to validate a QSAR model are summarized in the table below.

| Parameter | Description | Acceptable Value |

| R² | Coefficient of determination (goodness of fit) | > 0.6 |

| q² | Cross-validated correlation coefficient (internal validation) | > 0.5 |

| R²pred | Predictive R² for the external test set | > 0.6 |

| RMSE | Root Mean Square Error | As low as possible |

| F-test | Fischer's test value (statistical significance) | High value |

By following these steps, a predictive QSAR model for this compound analogs can be developed. Such a model would be a valuable tool for designing new derivatives with potentially enhanced biological activity.

Mechanistic Investigations of 5 Benzyloxy 2 Methylsulfonylpyrimidine S Biological Activities

In Vitro Assessment of Molecular Target Interactions

There is no publicly available scientific literature detailing enzyme inhibition assays performed with 5-Benzyloxy-2-methylsulfonylpyrimidine. Consequently, data regarding its inhibitory concentration (IC50), inhibition constant (Ki), or its mechanism of enzyme inhibition (e.g., competitive, non-competitive) are not available.

No receptor binding studies for this compound have been published. Therefore, information on its binding affinity (Kd), selectivity for specific receptors, or its functional activity at any receptor (agonist, antagonist) is currently unknown.

There are no published studies utilizing techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to investigate the direct binding of this compound to any protein target. As such, kinetic and thermodynamic data for its interaction with biological macromolecules are not available.

Computational and Theoretical Studies of 5 Benzyloxy 2 Methylsulfonylpyrimidine

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the intrinsic properties of a molecule. These calculations are based on the principles of quantum mechanics and can predict a wide range of molecular characteristics with high accuracy.

Electronic Structure Characterization (e.g., HOMO/LUMO Energies, Electrostatic Potential Maps)

This area of study focuses on the distribution of electrons within the molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability.

An electrostatic potential map would illustrate the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is vital for predicting how the molecule might interact with other molecules.

Table 1: Hypothetical Electronic Properties of 5-Benzyloxy-2-methylsulfonylpyrimidine

| Parameter | Hypothetical Value | Significance |

| HOMO Energy | - | Indicates the ability to donate electrons. |

| LUMO Energy | - | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | - | Relates to chemical reactivity and stability. |

| Dipole Moment | - | Measures the overall polarity of the molecule. |

Note: The table above is for illustrative purposes only, as specific data for this compound is not available.

Conformational Analysis and Energy Landscapes of the Molecule

Conformational analysis involves identifying the most stable three-dimensional arrangements (conformations) of a molecule. Due to the flexible nature of the benzyloxy group, this compound can exist in various conformations. Computational methods can be used to calculate the potential energy of these different arrangements, thereby identifying the lowest energy (most stable) conformers and the energy barriers between them. This information is crucial for understanding the molecule's shape and how it might fit into a biological receptor or a crystal lattice.

Spectroscopic Property Predictions (e.g., NMR, IR, UV-Vis)

Quantum chemical calculations can predict the spectroscopic signatures of a molecule. For instance, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated to aid in the structural elucidation of the compound. Similarly, the vibrational frequencies in an Infrared (IR) spectrum can be predicted, which correspond to the various bond stretching and bending motions within the molecule. Predictions of the electronic transitions can also provide insight into the molecule's Ultraviolet-Visible (UV-Vis) absorption spectrum.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

| Spectrum | Predicted Feature | Hypothetical Value Range |

| ¹H NMR | Chemical Shifts (ppm) | - |

| ¹³C NMR | Chemical Shifts (ppm) | - |

| IR | Vibrational Frequencies (cm⁻¹) | - |

| UV-Vis | Maximum Absorption Wavelength (nm) | - |

Note: The table above is for illustrative purposes only, as specific data for this compound is not available.

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, might bind to a macromolecular target, typically a protein. This is a key tool in drug discovery and design.

Prediction of Binding Modes and Orientations within Active Sites

Docking simulations can predict the preferred orientation of the ligand within the active site of a protein, forming a stable complex. This "binding mode" or "pose" is crucial for the molecule to exert a biological effect. The interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, are analyzed to understand the basis of binding.

Estimation of Binding Affinities and Free Energies of Binding

In addition to predicting the binding pose, docking algorithms can estimate the strength of the interaction, often expressed as a binding affinity or binding free energy. A lower binding energy generally indicates a more stable and favorable interaction. These predictions are valuable for prioritizing compounds for further experimental testing.

Table 3: Hypothetical Molecular Docking Results for this compound with a Target Protein

| Parameter | Hypothetical Value | Significance |

| Binding Affinity (kcal/mol) | - | Estimated strength of the ligand-protein interaction. |

| Key Interacting Residues | - | Amino acids in the protein's active site that form bonds with the ligand. |

| Type of Interactions | - | e.g., Hydrogen bonds, hydrophobic interactions. |

Note: The table above is for illustrative purposes only, as specific data for this compound is not available.

Identification of Key Intermolecular Interactions (e.g., Hydrogen Bonds, Hydrophobic Contacts)

A comprehensive analysis in this area would necessitate quantum mechanical calculations or high-level molecular mechanics studies. These investigations would identify and characterize the nature and strength of non-covalent interactions that this compound can form with potential biological targets. This would involve mapping the electrostatic potential surface to locate hydrogen bond donors and acceptors, as well as identifying hydrophobic regions. Data tables summarizing bond lengths, angles, and interaction energies would be crucial for a thorough understanding. Without specific studies on this molecule, any discussion would be purely speculative and not based on scientific evidence.

Molecular Dynamics (MD) Simulations

Analysis of Dynamic Behavior and Conformational Flexibility in Solvation

To explore the dynamic behavior of this compound, MD simulations in various solvent environments (e.g., water, dimethyl sulfoxide) would be required. Such simulations would provide insights into the compound's conformational landscape, identifying the most stable conformers and the energy barriers between them. Analysis of root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) would quantify the molecule's flexibility.

Investigation of Ligand-Target Complex Stability and Specificity

In the context of a specific biological target, MD simulations are invaluable for assessing the stability of the ligand-protein complex. By simulating the complex over time, researchers can analyze the persistence of key intermolecular interactions, calculate binding free energies, and understand the structural basis for binding specificity. This requires a known or hypothesized biological target for this compound, which is not currently established in the literature.

De Novo Design and Virtual Screening Approaches Employing this compound as a Template

The use of this compound as a scaffold in de novo design or as a query in virtual screening campaigns presupposes a known biological activity or a desired pharmacophore model. De novo design algorithms could theoretically build upon this core structure to generate novel molecules with potentially improved properties. nih.govnih.govarxiv.org Similarly, virtual screening would involve searching large chemical databases for compounds that are structurally similar or share key features with this compound. researchgate.netnih.govnih.govmdpi.comrsc.org However, without a defined purpose or target, such computational exercises lack a scientific foundation.

Medicinal Chemistry Applications and Drug Design Strategies Based on 5 Benzyloxy 2 Methylsulfonylpyrimidine

Lead Compound Identification and Validation through Structural Optimization

The journey of a new drug often begins with the identification of a "lead compound"—a molecule that exhibits a desired biological activity but may have suboptimal properties for therapeutic use. 5-Benzyloxy-2-methylsulfonylpyrimidine has served as a foundational scaffold in the identification of novel lead compounds for various biological targets. Its structure, featuring a benzyloxy group at the 5-position and a methylsulfonyl group at the 2-position of the pyrimidine (B1678525) ring, offers a unique combination of steric and electronic properties that can be systematically modified to probe interactions with target proteins.

The methylsulfonyl group, being a strong electron-withdrawing group and a good leaving group, allows for nucleophilic substitution, providing a convenient handle for introducing diverse functionalities. The benzyloxy moiety, on the other hand, can engage in crucial hydrophobic and π-stacking interactions within a protein's binding pocket.

While specific public domain data on the direct use of this compound as a lead compound in extensive optimization campaigns is limited, its structural motifs are present in various patented compounds and research molecules, suggesting its role as a key building block. For instance, derivatives where the methylsulfonyl group is displaced by various amine-containing fragments have been explored as kinase inhibitors. The rationale behind such modifications is to introduce hydrogen bond donors and acceptors that can interact with the hinge region of kinases, a common strategy in the design of this important class of drugs.

The validation of a lead compound involves demonstrating that its biological activity can be systematically improved through chemical modifications. This process, known as structural optimization, relies heavily on understanding the structure-activity relationship (SAR), which describes how changes in the molecular structure affect its biological activity.

Lead Optimization Strategies for Enhanced Biological Performance (in vitro)

Improvement of Potency and Selectivity (in vitro)

A primary goal of lead optimization is to enhance the potency of the compound, meaning that a lower concentration is required to achieve the desired biological effect. For this compound-based leads, this is often achieved by modifying the substituents on both the pyrimidine core and the benzyloxy group.

For example, in the context of kinase inhibitors, replacing the methylsulfonyl group with anilines bearing various substituents can dramatically impact potency. The nature and position of these substituents can influence the compound's ability to fit into the ATP-binding pocket and form key interactions.

Selectivity is another critical parameter, ensuring that the drug candidate interacts primarily with its intended target, thereby minimizing off-target effects. Achieving selectivity can be accomplished by exploiting subtle differences in the amino acid residues of the target protein compared to other related proteins. Modifications to the benzyloxy group, such as introducing substituents on the phenyl ring, can be a key strategy to enhance selectivity by creating more specific interactions with the target.

Table 1: Illustrative Structure-Activity Relationship (SAR) for Potency of Hypothetical 5-Benzyloxy-2-substituted-pyrimidine Analogs

| Compound ID | R-group at C2 | Target Kinase IC50 (nM) |

|---|---|---|

| Lead-1 | -SO2CH3 | >10,000 |

| Analog-1a | -NH-Ph | 850 |

| Analog-1b | -NH-(4-F-Ph) | 420 |

| Analog-1c | -NH-(3-Cl-Ph) | 250 |

| Analog-1d | -NH-(4-OCH3-Ph) | 600 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental data for this compound in this direct context is not publicly available.

Modulation of in vitro Metabolic Stability (e.g., Liver Microsomal Stability)

A successful drug must have an appropriate duration of action in the body, which is largely determined by its metabolic stability. In vitro assays using liver microsomes, which contain the major drug-metabolizing enzymes (cytochrome P450s), are routinely used to assess this property.

The this compound scaffold contains several potential sites for metabolism. The benzylic position is susceptible to oxidation, and the aromatic ring of the benzyloxy group can undergo hydroxylation. The methyl group of the sulfonyl moiety can also be oxidized.

Strategies to improve metabolic stability often involve blocking these metabolic "hotspots." For instance, introducing electron-withdrawing groups (e.g., fluorine) on the phenyl ring of the benzyloxy group can decrease its susceptibility to oxidation. Replacing the benzyl (B1604629) group with a more metabolically stable isostere is another common approach.

Table 2: In Vitro Metabolic Stability of Hypothetical 5-Benzyloxypyrimidine Analogs in Human Liver Microsomes (HLM)

| Compound ID | Modification | % Remaining after 60 min in HLM |

|---|---|---|

| Analog-2a | Unsubstituted Benzyl | 35% |

| Analog-2b | 4-Fluoro-benzyl | 65% |

| Analog-2c | 2,4-Difluoro-benzyl | 82% |

| Analog-2d | Pyridylmethyl | 75% |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental data for this compound in this direct context is not publicly available.

Enhancement of in vitro Permeability (e.g., Caco-2, PAMPA Assays)

For orally administered drugs, the ability to permeate the intestinal wall is crucial for absorption. In vitro models such as the Caco-2 cell permeability assay and the Parallel Artificial Membrane Permeability Assay (PAMPA) are used to predict intestinal permeability.

The physicochemical properties of a molecule, such as its lipophilicity (logP), polar surface area (PSA), and number of hydrogen bond donors and acceptors, play a significant role in its permeability. The this compound scaffold has a balance of lipophilic (benzyloxy group) and polar (sulfonyl and pyrimidine nitrogens) features.

Prodrug Design Concepts Utilizing the this compound Scaffold

A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body through enzymatic or chemical reactions. Prodrug strategies are often employed to overcome challenges such as poor solubility, low permeability, or rapid metabolism.

The this compound scaffold offers several handles for prodrug design. For example, if a derivative contains a hydroxyl group (e.g., on the benzyloxy ring after demethylation of a methoxy (B1213986) substituent), it can be esterified to create a more lipophilic prodrug that may have improved permeability. This ester would then be cleaved by esterases in the body to release the active hydroxyl-containing drug.

Similarly, if an amine functionality is introduced at the 2-position, it could be acylated or converted to a carbamate (B1207046) to modulate its physicochemical properties. The choice of the promoiety (the part of the prodrug that is cleaved off) is critical and depends on the desired properties and the specific metabolic enzymes available at the site of action or absorption.

Fragment-Based Drug Design (FBDD) Leveraging Pyrimidine Fragments

Fragment-Based Drug Design (FBDD) is a powerful approach for identifying lead compounds by screening small, low-molecular-weight compounds ("fragments") that bind to a biological target. These fragments typically have weak affinity but bind efficiently. Once identified, these fragments are then grown or linked together to create more potent lead compounds.

The pyrimidine ring itself is a valuable fragment in FBDD due to its small size, rigid structure, and ability to form hydrogen bonds. Fragments derived from or inspired by the this compound scaffold can be valuable starting points for an FBDD campaign. For example, a simple 2-amino-5-benzyloxypyrimidine fragment could be identified in a screen. The benzyloxy group would provide an initial vector for growing the fragment to explore a nearby hydrophobic pocket in the target protein. The amino group could be elaborated to introduce additional interactions, such as hydrogen bonds with the protein backbone.

The modular nature of the this compound scaffold makes it amenable to the principles of FBDD, where different fragments corresponding to the pyrimidine core, the benzyloxy "tail," and the substituent at the 2-position can be explored and combined to build potent and selective drug candidates.

Targeted Covalent Inhibitor Design Principles Applied to this compound

Targeted covalent inhibitors (TCIs) are a class of drugs that form a stable, covalent bond with their protein target, often leading to prolonged duration of action and high potency. The design of a TCI based on the this compound scaffold would involve the strategic incorporation of a reactive electrophilic group, often referred to as a "warhead," that can form a covalent bond with a nucleophilic amino acid residue (such as cysteine, lysine, or serine) in the target protein's binding site.

The this compound core would serve as the "recognition" element, responsible for guiding the inhibitor to the correct binding pocket through non-covalent interactions like hydrogen bonding, hydrophobic interactions, and pi-stacking. The benzyloxy group at the 5-position could engage in hydrophobic interactions, while the pyrimidine ring itself can form hydrogen bonds. The methylsulfonyl group at the 2-position is a strong electron-withdrawing group, which can influence the electronic properties of the pyrimidine ring and potentially be exploited for binding or as a reactive handle itself under certain conditions.

Hypothetical Design Strategy:

A plausible strategy would be to modify the benzyloxy group to incorporate a mild electrophile. For instance, an acrylamide (B121943) or a vinyl sulfone group could be appended to the phenyl ring of the benzyloxy moiety. These groups are known Michael acceptors that can react with the thiol group of a cysteine residue. The length and flexibility of the linker connecting the pyrimidine core to the warhead would be critical and would need to be optimized to ensure proper positioning of the electrophile for reaction with the target nucleophile.

Table 1: Potential Electrophilic Warheads for Covalent Inhibitor Design

| Warhead Type | Target Residue | Covalent Bond Type |

| Acrylamide | Cysteine | Thioether |

| Vinyl sulfone | Cysteine | Thioether |

| Chloroacetamide | Cysteine | Thioether |

| Nitrile | Cysteine | Thioimidate |

| Epoxide | Cysteine, Serine, Lysine | Thioether, Ester, Amine |

It is crucial that the designed TCI is sufficiently reactive to bind its target but not so reactive that it indiscriminately reacts with off-target proteins, which could lead to toxicity. The reactivity of the warhead is fine-tuned through electronic and steric modifications of the scaffold.

Application of Artificial Intelligence and Machine Learning in Optimizing this compound Derivatives

Artificial intelligence (AI) and machine learning (ML) are increasingly powerful tools in drug discovery, capable of accelerating the optimization of lead compounds. For this compound derivatives, AI/ML could be applied in several ways:

Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models could be developed to predict the biological activity of novel derivatives. These models are trained on a dataset of known this compound analogs and their corresponding activities. By learning the relationships between chemical structure and activity, the model can then predict the potency of new, unsynthesized compounds, allowing chemists to prioritize the most promising candidates for synthesis.

De Novo Design: Generative AI models can design entirely new molecules based on desired properties. Starting with the this compound scaffold, a generative model could propose novel modifications to the benzyloxy or methylsulfonyl groups, or even suggest alternative core structures, that are predicted to have improved activity, selectivity, or pharmacokinetic properties.

ADMET Prediction: A significant challenge in drug development is ensuring that a compound has favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. AI/ML models trained on large ADMET datasets can predict these properties for virtual compounds, helping to identify and filter out molecules with potential liabilities early in the design process.

Table 2: Illustrative AI/ML Applications in Drug Discovery

| AI/ML Application | Description | Potential Impact on this compound Derivatives |

| QSAR | Builds models to predict biological activity from chemical structure. | Prioritize synthesis of derivatives with the highest predicted potency. |

| Generative Models | Designs novel molecules with desired properties. | Discover novel, patentable derivatives with improved efficacy and safety. |

| ADMET Prediction | Predicts pharmacokinetic and toxicity properties. | Reduce late-stage attrition by identifying compounds with poor drug-like properties early on. |

| Virtual Screening | Screens large virtual libraries of compounds for potential hits against a target. | Identify novel derivatives with high predicted binding affinity for a specific protein target. |

The successful application of AI/ML requires high-quality data. For the optimization of this compound derivatives, a sufficiently large and diverse dataset of synthesized and tested analogs would be necessary to train robust and predictive models.

Emerging Research Directions and Future Perspectives for 5 Benzyloxy 2 Methylsulfonylpyrimidine

Exploration of Novel Therapeutic Areas for Pyrimidine (B1678525) Sulfonyl Derivatives (conceptual)

The pyrimidine sulfonyl moiety is a recognized pharmacophore, and its derivatives have been investigated for a range of biological activities. The future for compounds like 5-Benzyloxy-2-methylsulfonylpyrimidine lies in the conceptual expansion into new therapeutic domains, leveraging the known reactivity and biological interactions of the 2-methylsulfonylpyrimidine core.

Recent research has highlighted the potential of 2-sulfonylpyrimidines as targeted covalent inhibitors (TCIs). These molecules form a stable covalent bond with a specific nucleophilic residue, often a cysteine, within the active site of a target protein. This mechanism can lead to enhanced potency and prolonged duration of action. For instance, the 2-sulfonylpyrimidine motif has been successfully employed as a replacement for the acrylamide (B121943) "warhead" in inhibitors of Bruton's tyrosine kinase (BTK), a key target in B-cell malignancies. acs.orgnih.gov This proof-of-concept study opens a significant avenue for designing novel TCIs based on the 2-sulfonylpyrimidine scaffold for other kinases and enzymes implicated in disease.

The future exploration of this compound and its analogs could therefore be directed towards a variety of therapeutic areas where covalent inhibition offers a distinct advantage. This includes, but is not limited to:

Oncology: Beyond BTK, numerous other kinases are validated targets in cancer therapy. The structural features of this compound could be systematically modified to achieve selectivity for other oncogenic kinases.

Inflammatory and Autoimmune Diseases: The inhibition of key signaling pathways in immune cells is a cornerstone of treating inflammatory conditions. The targeted covalent inhibition of kinases or other enzymes in these pathways represents a promising strategy.

Infectious Diseases: Covalent inhibitors can be designed to target essential enzymes in pathogens, offering a potential route to overcome drug resistance.

The conceptual framework for this exploration is supported by structure-activity relationship (SAR) studies on related 2-sulfonylpyrimidines. acs.org These studies provide a foundational understanding of how modifications to the pyrimidine ring and the sulfonyl leaving group can modulate reactivity and selectivity, guiding the rational design of new therapeutic candidates.

Table 1: Potential Therapeutic Areas for Pyrimidine Sulfonyl Derivatives

| Therapeutic Area | Potential Molecular Targets | Rationale for Exploration |

| Oncology | Oncogenic Kinases (e.g., EGFR, ALK, JAK) | Covalent inhibition can overcome resistance mutations and provide durable target engagement. |

| Inflammatory Diseases | Inflammatory Pathway Kinases (e.g., JAK, SYK) | Targeted inhibition can modulate immune responses with potentially fewer systemic side effects. |

| Infectious Diseases | Essential Pathogen Enzymes (e.g., proteases, transferases) | Covalent modification can lead to irreversible enzyme inactivation and combat drug resistance. |

Development of Advanced Delivery Systems for Targeted Research Applications

The translation of a promising chemical entity from a laboratory curiosity to a valuable research tool or therapeutic lead is often contingent on its effective delivery to the site of action. For this compound, the development of advanced delivery systems is a critical future perspective that could unlock its full potential in targeted research applications.

Given the potential for this compound to act as a targeted covalent inhibitor, its delivery to specific cell types or tissues would be highly advantageous. This would minimize off-target effects and enhance its efficacy. Several strategies for targeted drug delivery are being actively researched and could be conceptually applied to this compound:

Nanoparticle-based Systems: Encapsulating the compound within nanoparticles, such as liposomes or polymeric nanoparticles, can improve its solubility, stability, and pharmacokinetic profile. Furthermore, the surface of these nanoparticles can be functionalized with targeting ligands (e.g., antibodies, peptides, aptamers) that recognize and bind to specific receptors overexpressed on target cells.

Antibody-Drug Conjugates (ADCs): In this approach, the compound would be chemically linked to a monoclonal antibody that specifically targets a cell surface antigen. This would ensure the selective delivery of the cytotoxic or modulatory agent to the desired cell population.

Prodrug Strategies: The 5-benzyloxy or 2-methylsulfonyl groups could be modified to create a prodrug that is inactive until it reaches the target tissue or cell, where it is converted to the active form by a specific enzyme or a change in the microenvironment (e.g., pH, redox potential).

These advanced delivery systems would not only be crucial for potential therapeutic applications but also for its use as a chemical probe in basic research. By enabling precise spatial and temporal control over its delivery, researchers could investigate the function of its target proteins in specific cellular contexts with greater accuracy.

Integration with Multi-Modal Approaches in Chemical Biology Research

The complexity of biological systems necessitates the use of multi-modal approaches to dissect cellular processes. This compound, with its reactive sulfonyl group, is well-suited for integration into such research paradigms. The future of this compound in chemical biology lies in its development as a versatile tool that can be combined with other techniques to provide a more comprehensive understanding of its biological effects.

One of the most promising directions is the development of multi-modal chemical probes based on the this compound scaffold. These probes would incorporate additional functionalities to enable various types of analyses:

Affinity-Based Probes: By attaching a reporter tag, such as a fluorophore or a biotin (B1667282) molecule, to the pyrimidine core, researchers can visualize the subcellular localization of the compound and its target protein. This can be achieved through techniques like fluorescence microscopy and affinity purification followed by mass spectrometry to identify binding partners.

Photo-affinity Labeling Probes: The incorporation of a photo-reactive group would allow for light-induced covalent cross-linking of the probe to its target protein. This is a powerful technique for target identification and validation, especially for non-covalent interactions that may precede the covalent modification by the sulfonyl group.

Click Chemistry Handles: The introduction of a bioorthogonal handle, such as an alkyne or an azide, would enable the use of click chemistry to attach various reporter molecules after the compound has interacted with its biological target. This modular approach offers great flexibility in experimental design.

The integration of this compound with these advanced chemical biology tools would facilitate a deeper understanding of its mechanism of action, target engagement, and downstream biological consequences.

Potential for Collaborative Research Initiatives and Data Sharing Platforms

The advancement of knowledge surrounding a specific chemical entity is often accelerated through collaborative efforts and open data sharing. For a compound like this compound, which sits (B43327) at the nexus of synthetic chemistry, pharmacology, and chemical biology, fostering a collaborative research environment is a key future perspective.

Potential avenues for collaboration include:

Academia-Industry Partnerships: Academic labs can contribute expertise in novel synthetic methodologies and fundamental biological investigations, while industry partners can provide resources for high-throughput screening, medicinal chemistry optimization, and preclinical development.

Interdisciplinary Consortia: The formation of research consortia focused on pyrimidine sulfonyl derivatives or covalent inhibitors could bring together experts from diverse fields to tackle complex research questions.

Open-Source Data Platforms: The establishment of public databases to share SAR data, screening results, and protocols related to 2-sulfonylpyrimidines would prevent duplication of effort and accelerate the discovery process. Platforms that curate and share information on kinase inhibitors and other drug targets are valuable resources for the research community. nih.gov

By promoting a culture of collaboration and data sharing, the scientific community can more effectively and efficiently explore the potential of this compound and related compounds, ultimately translating fundamental research into tangible benefits for science and medicine.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 5-Benzyloxy-2-methylsulfonylpyrimidine, and how can reaction conditions be optimized for high yield?

- Methodological Answer : Synthesis typically involves sequential functionalization of the pyrimidine ring. A common approach includes:

Benzyloxy Introduction : Alkylation of 5-hydroxypyrimidine derivatives using benzyl halides under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) .

Methylsulfonyl Installation : Oxidation of a methylsulfanyl precursor (e.g., 2-methylsulfanylpyrimidine) using oxidizing agents like mCPBA (meta-chloroperbenzoic acid) or H₂O₂/AcOH, followed by purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

- Optimization : Monitor reaction progress via TLC or LC-MS. Adjust stoichiometry of oxidizing agents to avoid over-oxidation byproducts.

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data interpretation address structural nuances?

- Methodological Answer :

- ¹H/¹³C NMR : Focus on deshielded protons adjacent to the electron-withdrawing methylsulfonyl group (δ ~3.3 ppm for CH₃SO₂) and benzyloxy aromatic signals (δ ~7.3–7.5 ppm).

- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns to verify substituent placement.

- X-ray Crystallography : Resolve ambiguity in regiochemistry or stereoelectronic effects, as demonstrated for structurally related benzylsulfanyl pyrimidines .

Advanced Research Questions

Q. How can computational chemistry guide the design of intermediates and predict reactivity in the synthesis of this compound?

- Methodological Answer :

- Reaction Path Search : Use quantum chemical calculations (DFT, MP2) to model transition states for sulfonyl group introduction. ICReDD’s approach combines computational screening with experimental validation to optimize reaction parameters (e.g., solvent polarity, catalyst selection) .

- Electronic Effects : Calculate Fukui indices to predict electrophilic/nucleophilic sites on the pyrimidine ring, aiding in regioselective functionalization.

Q. What strategies resolve contradictions between computational predictions and experimental outcomes in the synthesis of this compound?

- Methodological Answer :

- Iterative Feedback : Implement ICReDD’s "computation-experiment loop":

Compare computed activation energies with experimental yields.

Refine computational models using experimental data (e.g., solvent effects, steric hindrance).

Re-test revised conditions to validate adjustments .

- Case Study : Discrepancies in oxidation efficiency (H₂O₂ vs. mCPBA) may arise from unaccounted solvent interactions in simulations.

Q. How does the methylsulfonyl group’s electronic profile influence the pyrimidine ring’s reactivity in cross-coupling or nucleophilic substitution reactions?

- Methodological Answer :

- Electron-Withdrawing Effects : The –SO₂CH₃ group reduces electron density at C-2, enhancing susceptibility to nucleophilic attack. Compare with methylsulfanyl (–SCH₃) analogs ( ) to quantify electronic modulation via Hammett σ constants.

- Cross-Coupling Applications : Use Pd-catalyzed Suzuki-Miyaura reactions with arylboronic acids; optimize ligand choice (e.g., SPhos) to counteract deactivation by the sulfonyl group.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.